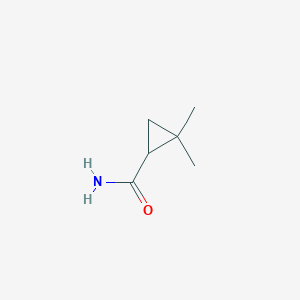

2,2-Dimethylcyclopropanecarboxamide

Overview

Description

2,2-Dimethylcyclopropanecarboxamide is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is a white to light yellow crystal powder .

Synthesis Analysis

The synthesis of 2,2-Dimethylcyclopropanecarboxamide has been reported in several studies. For instance, a study reported the R-enantioselective hydrolysis of 2,2-dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 . Another study reported the kinetic resolution of (R,S)-2,2-dimethylcyclopropanecarboxamide by Delftia tsuruhatensis ZJB-05174 .Molecular Structure Analysis

The molecular structure of 2,2-Dimethylcyclopropanecarboxamide consists of a cyclopropane ring with two methyl groups attached to one of the carbon atoms and a carboxamide group attached to another carbon atom .Chemical Reactions Analysis

The chemical reactions involving 2,2-Dimethylcyclopropanecarboxamide mainly involve its hydrolysis. The R-enantioselective hydrolysis of 2,2-dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 has been reported .Physical And Chemical Properties Analysis

2,2-Dimethylcyclopropanecarboxamide is a white to almost white powder to crystal with a melting point of 135.0 to 140.0 °C . It has a specific rotation [a]20/D of +78.0 to +88.0 deg (C=1, methanol) .Scientific Research Applications

Industrial Production of S-2,2-Dimethylcyclopropanecarboxamide

Scientific Field: Industrial Biochemistry

Methods of Application: The production of S-DMCPCA involves the use of a novel recombinant R-amidase from Delftia tsuruhatensis . The enzyme hydrolyzes a wide range of aliphatic and aromatic amides .

Results or Outcomes: The enzyme has a molecular weight of about 480,000 and is composed of identical subunits with molecular weights of about 61,000 . The highest enzyme activities were found with amides carrying hydrophobic residues .

Enantioselective Hydrolysis of 2,2-Dimethylcyclopropanecarboxamide

Scientific Field: Microbiology

Methods of Application: The strain ZJB-07021 was isolated through a sophisticated colorimetric screening method . The amidase from this strain is used for the enantioselective hydrolysis .

Results or Outcomes: After 70 minutes of bioconversion at 35°C, kinetic resolution of (R, S)-1 by the amidase afforded (S)-1 in 41.1% yield (>99% ee) and ®-2 in 49.9% yield (69.7% ee) with an average E-value of 23 . The enantioselectivity was found to be temperature dependent and enhanced from 12.6 at 45°C to 65.9 at 14°C .

Enantioselective Hydrolysis by Immobilized Cells

Scientific Field: Industrial Microbiology

Methods of Application: The strain Delftia tsuruhatensis CCTCC M 205114 was immobilized on an alginate capsule carrier . The immobilized cells were then used for the enantioselective hydrolysis .

Results or Outcomes: The study demonstrated the potential of the immobilized cells for the enantioselective hydrolysis of ®-2,2-dimethylcyclopropane carboxamide .

Enantioselective Synthesis

Scientific Field: Biochemistry

Methods of Application: The strain ZJB‐07021 was isolated through a sophisticated colorimetric screening method . The amidase from this strain is used for the enantioselective synthesis .

Results or Outcomes: After 70 min of bioconversion at 35°C, kinetic resolution of (R, S)‐1 by the amidase afforded (S)‐1 in 41·1% yield (>99% ee) and ®‐2 in 49·9% yield (69·7% ee) with an average E‐value of 23 . The enantioselectivity was found to be temperature dependent and enhanced from 12·6 at 45°C to 65·9 at 14°C .

Safety And Hazards

The safety data sheet for 2,2-Dimethylcyclopropanecarboxamide indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While the future directions for the use of 2,2-Dimethylcyclopropanecarboxamide are not explicitly mentioned in the retrieved papers, its potential applications could be inferred from its properties and reactions. For instance, its enantioselective hydrolysis could be further optimized for industrial applications .

properties

IUPAC Name |

2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZQRYWKYBZZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868383 | |

| Record name | 2,2-Dimethylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylcyclopropanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)